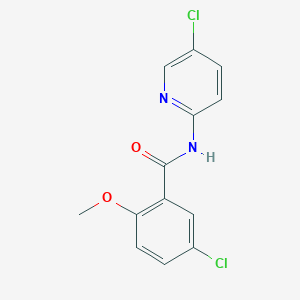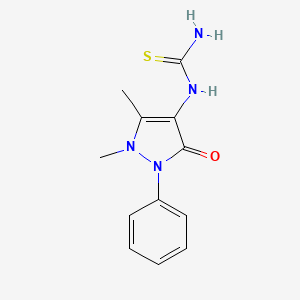![molecular formula C20H25BrN8O2 B11707955 2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(4-bromo-3-nitrobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine est un composé organique complexe qui a suscité l’intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazine substitué par des groupes pipéridinyl et une liaison hydrazinyl à une entité bromonitrobenzylidène. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et physiques distinctes, ce qui en fait un sujet d’étude en chimie, en biologie et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[(2E)-2-(4-bromo-3-nitrobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine implique généralement un processus en plusieurs étapes :
Formation du noyau triazine : Le cycle triazine peut être synthétisé par cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction des groupes pipéridinyl : La pipéridine est introduite dans le noyau triazine par des réactions de substitution nucléophile.
Formation de la liaison hydrazinyl : Le groupe hydrazinyl est attaché au cycle triazine par une réaction de condensation avec des dérivés d’hydrazine.
Attachement de l’entité bromonitrobenzylidène : La dernière étape consiste en la condensation de l’intermédiaire hydrazinyl-triazine avec du 4-bromo-3-nitrobenzaldéhyde dans des conditions acides ou basiques pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés, un contrôle précis des paramètres de réaction et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-[(2E)-2-(4-bromo-3-nitrobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé davantage dans des conditions oxydantes fortes.
Réduction : Le groupe nitro peut être réduit en amine à l’aide d’agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur.
Substitution : L’atome de brome peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Hydrogène gazeux (H₂) avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Azoture de sodium (NaN₃) ou d’autres nucléophiles dans des solvants aprotiques polaires.
Principaux produits
Oxydation : Formation de dérivés dinitro.
Réduction : Formation de dérivés amino.
Substitution : Formation de dérivés azido ou d’autres produits substitués.
Applications de la recherche scientifique
2-[(2E)-2-(4-bromo-3-nitrobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Applications De Recherche Scientifique
2-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Mécanisme D'action
Le mécanisme d’action de 2-[(2E)-2-(4-bromo-3-nitrobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydrazinyl et nitro du composé peuvent participer à des réactions redox, conduisant potentiellement à la génération d’espèces réactives de l’oxygène (ROS) qui peuvent induire des dommages cellulaires. De plus, le composé peut interagir avec des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(2E)-2-(4-chloro-3-nitrobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine
- 2-[(2E)-2-(4-fluoro-3-nitrobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine
- 2-[(2E)-2-(4-méthyl-3-nitrobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine
Unicité
L’unicité de 2-[(2E)-2-(4-bromo-3-nitrobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine réside dans la présence de l’entité bromonitrobenzylidène, qui confère des propriétés électroniques et stériques distinctes. Cela rend le composé particulièrement intéressant pour les applications nécessitant des profils de réactivité et de stabilité spécifiques.
Propriétés
Formule moléculaire |
C20H25BrN8O2 |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H25BrN8O2/c21-16-8-7-15(13-17(16)29(30)31)14-22-26-18-23-19(27-9-3-1-4-10-27)25-20(24-18)28-11-5-2-6-12-28/h7-8,13-14H,1-6,9-12H2,(H,23,24,25,26)/b22-14+ |
Clé InChI |
XPXCNXFGUKPWKI-HYARGMPZSA-N |
SMILES isomérique |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])N4CCCCC4 |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)


![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)

![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)

![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)

